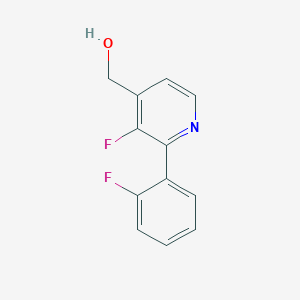
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is an organic compound with a complex structure, characterized by the presence of a bromine atom, a methoxy group, and a methylpropoxy group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoate derivative, followed by the introduction of the methoxy and methylpropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives.
科学研究应用
Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate exerts its effects depends on its interaction with molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins or enzymes. The methylpropoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
- Methyl 3-bromo-5-methylbenzoate
- Methyl 3-bromo-2-methoxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
Uniqueness: Methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate is unique due to the presence of both the methoxy and methylpropoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable tool in various research applications.
属性
分子式 |
C13H17BrO4 |
|---|---|
分子量 |
317.17 g/mol |
IUPAC 名称 |
methyl 3-bromo-5-(2-methoxy-2-methylpropoxy)benzoate |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,17-4)8-18-11-6-9(12(15)16-3)5-10(14)7-11/h5-7H,8H2,1-4H3 |
InChI 键 |
CADDFCYDFGBYPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1=CC(=CC(=C1)C(=O)OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




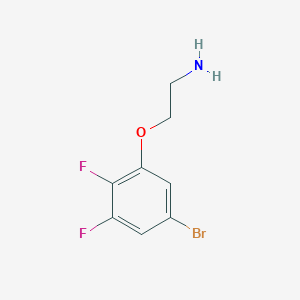
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
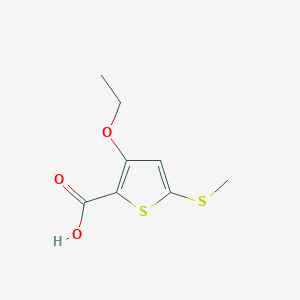

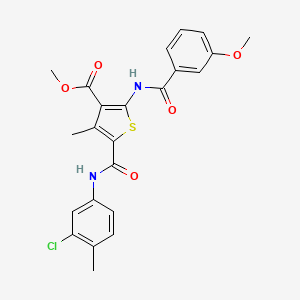
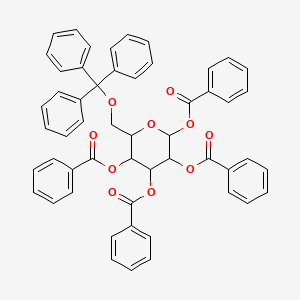
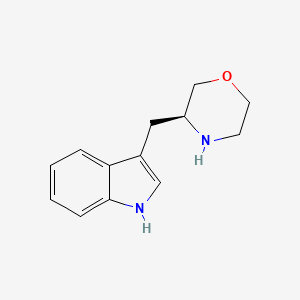

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)


